Methyl (4-ethoxy-3,5-dimethylphenyl)carbamate
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Overview
Description
Methyl (4-ethoxy-3,5-dimethylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
4-ethoxy-3,5-dimethylphenol+methyl isocyanate→Methyl (4-ethoxy-3,5-dimethylphenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction parameters to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-ethoxy-3,5-dimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl (4-ethoxy-3,5-dimethylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in synaptic clefts and subsequent neurological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar functional groups but lacking the substituted phenyl ring.
Ethyl carbamate: Another carbamate with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group but lacks the specific substitutions present in Methyl (4-ethoxy-3,5-dimethylphenyl)carbamate.
Uniqueness
This compound is unique due to its specific substitutions on the phenyl ring, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
84971-06-2 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-5-16-11-8(2)6-10(7-9(11)3)13-12(14)15-4/h6-7H,5H2,1-4H3,(H,13,14) |
InChI Key |
KLVMMHLXESRSFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)OC)C |
Origin of Product |
United States |
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